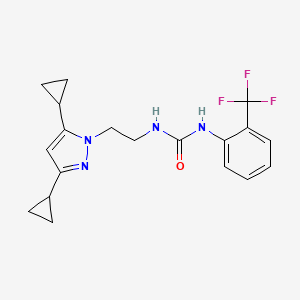

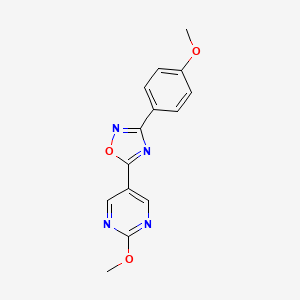

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" is a urea derivative that is likely to possess biological activity given the presence of a pyrazole ring and a trifluoromethylphenyl group. Urea derivatives have been widely studied for their potential pharmacological properties and their role as catalysts in chemical reactions .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, similar urea compounds have been synthesized using different starting materials and conditions. For instance, 1,3-disubstituted ureas containing a bicyclic lipophilic group were synthesized by reacting bicyclo[2.2.1]heptane-2-yl isocyanate with amines . Another approach involved the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The pyrazole ring and the trifluoromethylphenyl group in the compound of interest are likely to influence its binding affinity and specificity to biological targets, as seen in other urea derivatives with anti-CML activity .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions. They have been used as organocatalysts in multicomponent reactions, such as the synthesis of pyrano[2,3-c]pyrazole derivatives and functionalized 2-amino-3-cyano-4H-pyrans . These reactions typically involve tandem Knoevenagel–cyclocondensation processes. The bifunctional nature of urea allows it to catalyze multiple steps in these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can vary widely depending on their substituents. For example, the solubility of 1,3-disubstituted ureas in water can range from 45-85 µmol/l . The presence of a trifluoromethyl group is known to increase the lipophilicity of a compound, which could affect its pharmacokinetic properties. Additionally, urea derivatives have been shown to possess inhibitory activity against enzymes such as soluble epoxide hydrolase, which could be relevant for the compound .

科学的研究の応用

Synthesis and Antibacterial Evaluation

The compound under discussion has been explored for its potential in synthesizing new heterocyclic compounds with antibacterial properties. For instance, the synthesis of various derivatives has been undertaken to evaluate their effectiveness as antibacterial agents. This involves reactions with active methylene compounds and hydrazine derivatives to produce pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives, among others, with a focus on their antibacterial activity evaluation (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Rheology, Morphology, and Gelation Tuning

This compound's derivatives have also been studied for their ability to form hydrogels in various acidic conditions at specific pH levels. The research highlights how the anion identity can significantly influence the gels' morphology and rheology, offering a method to tune these physical properties effectively. This application is crucial for developing materials with tailored mechanical and structural characteristics for diverse applications (G. Lloyd & J. Steed, 2011).

Synthesis and Inhibitory Activity

Further research has been conducted on synthesizing 1,3-disubstituted ureas containing this compound's derivatives, aiming to explore their inhibitory activity towards human soluble epoxide hydrolase (sEH). This study showcases the compound's potential in creating inhibitors with significant biological activity, demonstrating its applicability in medicinal chemistry and drug development (V. D’yachenko et al., 2019).

Acaricidal Activity Evaluation

The compound has also been part of studies aiming to synthesize derivatives with acaricidal activities. Such studies involve the creation of new chemical entities and the evaluation of their effectiveness against specific pests, highlighting the compound's utility in developing agricultural and pest management chemicals (Xie Xian-ye, 2007).

特性

IUPAC Name |

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O/c20-19(21,22)14-3-1-2-4-15(14)24-18(27)23-9-10-26-17(13-7-8-13)11-16(25-26)12-5-6-12/h1-4,11-13H,5-10H2,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPBNDCUWFNPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3C(F)(F)F)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2501133.png)

![3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2501134.png)

![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)

![5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2501149.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2501150.png)